6-Amino-2-bromo-3-methylbenzoic acid
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Overview
Description
6-Amino-2-bromo-3-methylbenzoic acid: is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 6th position, a bromine atom at the 2nd position, and a methyl group at the 3rd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-bromo-3-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-methylbenzoic acid to introduce the bromine atom at the 2nd position. This is followed by nitration to introduce a nitro group, which is then reduced to an amino group. The final product is obtained through purification processes such as recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 6-Amino-2-bromo-3-methylbenzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or alkyl groups.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or alkyl halides under basic conditions.
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted benzoic acids
- Nitrobenzoic acids
- Aminobenzoic acids
- Biaryl compounds through coupling reactions .
Scientific Research Applications
Chemistry: 6-Amino-2-bromo-3-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of new drugs. It can be modified to create molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which 6-Amino-2-bromo-3-methylbenzoic acid exerts its effects depends on its specific application. In chemical reactions, the presence of the amino and bromine groups facilitates various transformations, such as nucleophilic substitution and coupling reactions. In biological systems, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
- 2-Amino-6-methylbenzoic acid
- 3-Bromo-2-methylbenzoic acid
- 2-Amino-3-bromo-5-methylbenzoic acid
- 6-Bromo-3-methoxy-2-methylbenzoic acid
Uniqueness: 6-Amino-2-bromo-3-methylbenzoic acid is unique due to the specific arrangement of its functional groups. The combination of an amino group, a bromine atom, and a methyl group on the benzene ring provides distinct reactivity patterns and potential for diverse chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-amino-2-bromo-3-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESUDZIADGQZIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346372 |
Source
|
Record name | 6-Amino-2-bromo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147149-85-7 |
Source
|
Record name | 6-Amino-2-bromo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-bromo-5-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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